3-Isopropyl-6-nitro-1,3-benzoxazol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-3-propan-2-yl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-6(2)11-8-4-3-7(12(14)15)5-9(8)16-10(11)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJXQVJIUFVRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253155 | |
| Record name | 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32418-08-9 | |
| Record name | 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32418-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Isopropyl 6 Nitro 1,3 Benzoxazol 2 One and Its Functionalized Analogues
General Strategies for the Synthesis of Benzoxazolone Core Structures
The formation of the 1,3-benzoxazol-2-one core is a cornerstone of synthesizing a vast array of derivatives. These methods primarily involve the cyclization of ortho-substituted benzene (B151609) precursors, most commonly 2-aminophenols.
Cyclocondensation Reactions of 2-Aminophenols with Carbonyl Compounds
The most traditional and widely employed method for constructing the benzoxazolone ring is the cyclocondensation reaction between a 2-aminophenol (B121084) and a one-carbon carbonyl source. nih.gov This approach involves the nucleophilic attack of the amino and hydroxyl groups of the 2-aminophenol onto the electrophilic carbonyl carbon, leading to the formation of the five-membered heterocyclic ring.
A variety of carbonylating agents have been utilized, each with specific advantages and reaction conditions. Common reagents include:
Phosgene (B1210022) and its derivatives (e.g., triphosgene): These highly reactive reagents are effective but also highly toxic.
Urea: A less hazardous alternative, the reaction with 2-aminophenol often requires high temperatures to proceed.
Chloroformates: These reagents allow for a two-step process, often involving the formation of a carbamate (B1207046) intermediate which then cyclizes.
Carboxylic acids and their derivatives (e.g., acyl chlorides, esters): These are frequently used to synthesize 2-substituted benzoxazoles, but can also be adapted for benzoxazolones. nih.govmdpi.com
Aldehydes and Ketones: The condensation of 2-aminophenols with aldehydes or ketones is a primary route to 2-substituted benzoxazoles. nih.gov While not a direct route to the benzoxazol-2-one structure, the resulting benzoxazole (B165842) can sometimes be a precursor.
The reaction conditions for these cyclocondensations vary significantly depending on the reactivity of the carbonyl source and the specific 2-aminophenol derivative used.
Table 1: Examples of Carbonyl Reagents in Benzoxazolone Synthesis
| Carbonyl Reagent Source | Typical Conditions | Notes |
| Urea | High temperature (fusion or high-boiling solvent) | Common, inexpensive, but can require harsh conditions. |
| Phosgene / Triphosgene | Base (e.g., pyridine), inert solvent | Highly efficient but involves extremely toxic reagents. |
| Alkyl Chloroformates | Base, often two-step process | Milder conditions, formation of an intermediate carbamate. |
| 1,1'-Carbonyldiimidazole (CDI) | Aprotic solvent (e.g., THF) | Mild and effective activating agent. |
Alternative Cyclization Pathways and Precursor Modifications
Beyond the direct condensation of 2-aminophenols, several alternative strategies have been developed to access the benzoxazolone scaffold, often starting from different precursors. One notable method involves the synthesis from nitroarenes. nih.gov This approach entails the partial reduction of an ortho-substituted nitroarene in the presence of a chloroformate, followed by a microwave-assisted rearrangement and ring-closure sequence to yield the benzoxazolone. nih.gov This method is advantageous as it utilizes readily available nitro compounds. nih.gov
Another pathway starts from N-alkyl-N-arylhydroxylamines, which can be treated with trichloroacetyl chloride and a base like triethylamine (B128534) to afford 3-alkylbenzoxazolones under mild, ambient temperature conditions. organic-chemistry.org This method is particularly useful for directly introducing the N-substituent during the ring formation step.
Further modifications of precursors include intramolecular cyclization strategies. For instance, o-halobenzanilides can undergo copper-catalyzed intramolecular O-arylation to form the benzoxazole ring. researchgate.net Similarly, a method starting from methyl 2-nitrobenzoates involves partial nitro group reduction to a hydroxylamine, followed by a base-mediated cyclization to give the corresponding benzisoxazol-3(1H)-one, a precursor to N-substituted benzoxazolones. nih.gov
Catalytic Approaches in Benzoxazolone Ring Formation
To improve reaction efficiency, yield, and sustainability, various catalytic systems have been applied to benzoxazolone synthesis. Catalysts can facilitate the cyclization under milder conditions and reduce the need for stoichiometric, often hazardous, reagents.
Metal Catalysis: Transition metals, particularly copper and iron, have proven effective. Copper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives, providing a heterogeneous system that can be recovered and recycled. organic-chemistry.org Iron catalysts, such as FeCl₃·6H₂O, have been used for the oxidative cyclocarbonylation of 2-aminophenol to yield 2-benzoxazolone under relatively mild conditions, using CCl₄ and water as co-reagents. sciforum.net
Acid/Base Catalysis: Brønsted acids are often used in combination with metal catalysts, such as CuI, to facilitate the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Lewis acids like BF₃·Et₂O can be used to activate cyanating agents in the synthesis of 2-aminobenzoxazoles, which are related structures. nih.gov
Green Catalysts: In an effort to develop more environmentally friendly protocols, catalysts like samarium triflate have been used for the synthesis of benzoxazoles in aqueous media. organic-chemistry.org Ionic liquids have also been explored as reusable catalytic media for these cyclization reactions. nih.govnih.gov
Targeted Synthesis of 6-Nitro-1,3-benzoxazol-2-one Derivatives
The synthesis of 3-isopropyl-6-nitro-1,3-benzoxazol-2-one requires the specific introduction of two substituents onto the core ring: a nitro group at the 6-position of the benzene ring and an isopropyl group on the nitrogen atom. The sequence of these introduction steps is a key strategic consideration.
Strategies for Introducing Nitro Groups to the Benzoxazolone Scaffold
The introduction of a nitro group onto the benzoxazolone scaffold is typically achieved through electrophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group makes it a crucial functional group in many biologically active molecules. nih.gov
The most common method is the direct nitration of a pre-formed benzoxazolone ring. This is generally accomplished using a mixture of concentrated nitric acid and sulfuric acid. mdpi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The position of nitration is directed by the existing substituents on the ring. For a 3-alkyl-5-methylbenzoxazolone, nitration occurs at the 6-position. mdpi.com
An alternative strategy involves starting with a precursor that already contains the nitro group. For example, the synthesis can begin with 2-amino-4-nitrophenol (B125904). This nitrated precursor can then undergo cyclocondensation with a carbonylating agent as described in section 2.1.1 to form 6-nitro-1,3-benzoxazol-2-one directly.
Table 2: Common Nitration Methods for Benzoxazolone Scaffolds
| Nitrating Agent | Conditions | Substrate Example | Product |
| HNO₃ / H₂SO₄ | 0°C to room temperature | 3,5-Dimethylbenzoxazolone | 3,5-Dimethyl-6-nitrobenzoxazolone mdpi.com |
| N/A (Nitrated Precursor) | Standard Cyclocondensation | 2-Amino-4-nitrophenol + Carbonyl Source | 6-Nitro-1,3-benzoxazol-2-one |
Synthetic Routes to N-Substituted (e.g., Isopropyl) Benzoxazolones
The introduction of an alkyl group, such as isopropyl, at the N-3 position is typically achieved via N-alkylation. This reaction involves the deprotonation of the N-H bond of the benzoxazolone ring by a base, creating a nucleophilic nitrogen anion that subsequently attacks an alkylating agent.
The general procedure involves reacting the parent benzoxazolone (e.g., 6-nitro-1,3-benzoxazol-2-one) with a suitable base and an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).
Bases: Common bases used for this deprotonation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or lithium hexamethyldisilazide (LiHMDS). organic-chemistry.orgresearchgate.net
Solvents: The choice of solvent is crucial and typically includes polar aprotic solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). researchgate.net
Reaction Order: The synthesis can proceed in two ways: (1) Nitration of the benzoxazolone followed by N-alkylation, or (2) N-alkylation of the benzoxazolone followed by nitration. The chosen route can depend on the stability of intermediates and potential side reactions. For instance, alkylating 6-nitro-1,3-benzoxazol-2-one is a common and direct approach.
An alternative, as mentioned in section 2.1.2, is to construct the ring from a precursor that already contains the N-alkyl group, such as an N-alkyl-N-arylhydroxylamine. organic-chemistry.org
One-Pot and Multicomponent Reactions in Nitrobenzoxazolone Synthesis
The synthesis of complex heterocyclic compounds like this compound and its analogues has been significantly advanced by the development of one-pot and multicomponent reactions (MCRs). These strategies enhance synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates, thereby reducing solvent waste, purification steps, and reaction time.
One-pot syntheses for benzoxazole derivatives often involve the condensation of a substituted 2-aminophenol with a suitable carbonyl-containing compound. For instance, a convenient one-pot, microwave-assisted synthesis of 2-substituted benzoxazoles has been developed starting from a nitrophenol and a carboxylic acid. researchgate.net This process involves an initial transfer hydrogenation to reduce the nitro group, followed by the formation of the heteroaromatic ring, demonstrating a streamlined approach to building the core benzoxazole structure. researchgate.net Such a methodology could be conceptually adapted for nitrobenzoxazolone synthesis, where a substituted 2-amino-4-nitrophenol is reacted with an appropriate reagent to form the 2-oxo structure.
Multicomponent reactions, which involve three or more starting materials reacting in a single step to form a product containing fragments of all reactants, are highly effective for creating molecular diversity. nih.gov While specific MCRs for this compound are not extensively detailed, the principles are widely applied to similar heterocyclic systems. For example, MCRs are used to generate complex pyrazole (B372694) derivatives and dihydrobenzoxazepinones, showcasing the power of this approach to build diverse heterocyclic scaffolds in a single, efficient step. nih.govbeilstein-journals.org A general approach for a nitrobenzoxazolone could involve the reaction of a 2-amino-4-nitrophenol, a carbonyl source (like phosgene or a phosgene equivalent), and an alkylating agent in a single pot.
The table below illustrates examples of one-pot and multicomponent reaction strategies that are relevant to the synthesis of benzoxazole and related heterocyclic structures.
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Class | Reference |
| One-Pot | 2-Nitrophenol, Carboxylic Acids | 1. Pd/C, 1,4-cyclohexadiene (B1204751) 2. T3P, Microwave | 2-Substituted Benzoxazoles | researchgate.net |
| One-Pot | 2-Aminophenol, Carboxylic Acids | Ionic Liquid ([bmim]BF4), Heat | 2-Substituted Benzoxazoles | researchgate.net |
| One-Pot | 2-Aminophenols, Aldehydes | PIFA, Microwave | Benzoxazole Library | ias.ac.in |
| Multicomponent | Aldehyde, β-keto ester (2 eq.), Ammonia | Hantzsch Reaction Conditions | Dihydropyridines | nih.gov |
| Multicomponent | ortho-(Benzyloxy)benzylamine, Glycolic acid, Isocyanide, Aldehyde | Ugi Reaction | Dihydrobenzo[f] eurekaselect.comacs.orgoxazepin-3-ones | beilstein-journals.org |
Advancements in Sustainable Synthesis of Benzoxazolone Compounds
Recent progress in the synthesis of benzoxazolone compounds has been heavily influenced by the principles of sustainable and green chemistry. These advancements aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. chemijournal.comjddhs.com
Green Chemistry Principles in Reaction Design
Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com In the context of benzoxazolone synthesis, this involves several key strategies. A primary goal is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. One-pot and multicomponent reactions are inherently advantageous in this regard. nih.gov
Another principle is the use of less hazardous chemical syntheses. This includes employing non-toxic reagents and catalysts. For example, methods have been developed for benzoxazole synthesis using environmentally benign catalysts like potassium-ferrocyanide under solvent-free grinding conditions, which offers a greener alternative to traditional acid- or metal-catalyzed reactions. nih.gov The use of water as a solvent represents another significant step towards environmentally benign synthesis, as demonstrated in the one-step synthesis of benzoxazole-2-thiols. rsc.org Designing reactions that produce water as the only byproduct is also a key feature of greener methods. nih.govresearchgate.net
Utilization of Solvent-Free and Microwave-Assisted Protocols
The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing pollution and simplifying product work-up. nih.gov Several solvent-free methods for benzoxazole synthesis have been reported, often in combination with other green techniques like microwave irradiation or the use of recyclable catalysts. acs.orgnih.govnih.govnih.govresearchgate.net For instance, the synthesis of benzoxazoles from 2-aminophenols and aldehydes has been achieved under solvent-free conditions using a reusable Brønsted acidic ionic liquid gel. acs.orgnih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.comresearchgate.net This technique offers advantages over conventional heating, such as shorter reaction times, improved yields, and often, cleaner reactions with fewer side products. researchgate.netmdpi.com The synthesis of benzoxazoles and their derivatives has been successfully achieved using microwave irradiation in various protocols, including one-pot procedures and reactions catalyzed by deep eutectic solvents or supported reagents. researchgate.netias.ac.ineurekaselect.commdpi.com The combination of microwave heating with solvent-free conditions creates a highly efficient and environmentally friendly synthetic strategy. researchgate.net
| Technique | Description | Advantages | Example Application | Reference |
| Solvent-Free | Reactions are conducted without a solvent medium. | Reduced waste, simplified purification, lower environmental impact. | Synthesis of benzoxazoles using a reusable ionic liquid gel catalyst. | acs.orgnih.gov |
| Microwave-Assisted | Use of microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, increased energy efficiency. | One-pot synthesis of benzoxazoles from nitrophenols and carboxylic acids. | researchgate.net |
Application of Recyclable Catalysts and Ionic Liquids
The development of recyclable catalysts is crucial for sustainable synthesis, as it reduces waste and lowers the cost of chemical production. Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity. nih.gov Examples in benzoxazole synthesis include the use of zinc dust, which can be recovered and reactivated, and various supported catalysts. researchgate.net A Brønsted acidic ionic liquid gel supported on tetraethyl orthosilicate (B98303) has been used for the solvent-free synthesis of benzoxazoles and could be reused for at least five runs. acs.orgnih.gov Similarly, a magnetic nanoparticle-supported Lewis acidic ionic liquid has been developed for the synthesis of benzoxazoles under solvent-free ultrasound irradiation, allowing for easy magnetic separation and recycling of the catalyst. nih.gov
Ionic liquids (ILs) have gained attention as "green" solvents and catalysts due to their unique properties, such as low vapor pressure, high thermal stability, and non-flammability. mdpi.com They can act as both the reaction medium and the catalyst, simplifying the reaction setup. researchgate.net Various ionic liquids, including Brønsted acidic and task-specific ILs, have been employed to promote the synthesis of benzoxazoles. acs.orgnih.govmdpi.combepls.com For example, the ionic liquid [Et3NH][HSO4] has been used as a reusable catalyst for the one-pot synthesis of 1,3-benzoxazole derivatives under solvent-free conditions. bepls.com The reusability of these catalysts aligns perfectly with the principles of green and sustainable chemistry. nih.govmdpi.com
Reactivity and Reaction Mechanisms of 3 Isopropyl 6 Nitro 1,3 Benzoxazol 2 One
Mechanistic Studies of Substituent Effects on Benzoxazolone Reactivity
The reactivity of the 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one molecule is profoundly influenced by the electronic and steric properties of its substituents. The nitro group at the 6-position and the isopropyl group at the 3-position exert distinct and sometimes competing effects on the benzoxazolone system.
The nitro group (-NO₂) is a potent electron-withdrawing group, which significantly modulates the electron density of the benzoxazolone ring system. This electronic influence has a dual effect on the molecule's reactivity.
Primarily, the nitro group enhances the electrophilicity of the aromatic ring. Through its strong resonance (-R) and inductive (-I) effects, it withdraws electron density from the benzene (B151609) ring, particularly at the ortho and para positions relative to itself. quora.com This reduction in electron density activates the ring towards nucleophilic aromatic substitution (SNAr) reactions. nih.gov Positions on the aromatic ring that are ortho and para to the nitro group become highly susceptible to attack by nucleophiles. Consequently, the carbon atoms at C5 and C7 become more electrophilic. The addition of a nucleophile to these electron-deficient positions is often the rate-limiting step in SNAr reactions. nih.gov
Conversely, this same electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution. quora.com The reduced electron density makes the ring less attractive to electrophiles, which seek electron-rich centers. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be significantly slower compared to an unsubstituted benzoxazolone.
In some contexts, the nitro group can also act as a masked electrophile. It can be converted to its nitronic acid tautomer, which is electrophilic and can react with proximate nucleophiles, a mechanism observed in enzyme inhibition studies. nih.gov
| Reaction Type | Effect of Nitro Group | Activated Sites | Mechanism |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Activating | C5, C7 | Withdraws electron density, stabilizing the negatively charged Meisenheimer complex intermediate. nih.gov |
| Electrophilic Aromatic Substitution | Deactivating | Aromatic Ring | Reduces electron density of the π-system, making it less reactive towards electrophiles. quora.com |
The N-isopropyl group introduces both steric and electronic effects that primarily influence the reactivity at the heterocyclic portion of the molecule.
The most significant impact of the isopropyl group is steric hindrance. As a bulky alkyl group, it shields the nitrogen atom (N3) and the adjacent carbonyl carbon (C2) from nucleophilic attack. This steric congestion can impede the approach of reagents, slowing down or preventing reactions at these sites. For instance, in the synthesis of related N-substituted benzoxazolone derivatives, the introduction of an isopropyl group resulted in lower reaction yields compared to smaller alkyl groups, an outcome attributed to steric hindrance. nih.gov Similar studies on N-alkyl arylsulfonamides have shown that bulky groups like isopropyl can prevent cyclization reactions in favor of rearrangement, demonstrating the powerful influence of steric bulk on reaction pathways. nih.gov
Electronically, the isopropyl group is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the nitrogen atom. However, this electronic contribution is generally considered minor compared to the dominant steric effects exerted by the group's size. rsc.orgubaya.ac.id
| Effect Type | Description | Affected Sites | Consequence on Reactivity |
|---|---|---|---|
| Steric | The bulky nature of the group physically obstructs the approach of reactants. | N3, C2 (Carbonyl) | Decreased rates for nucleophilic attack at the carbonyl carbon; potential hindrance for reactions involving the N-atom. nih.govnih.gov |
| Electronic | Weakly electron-donating via the inductive effect (+I). | N3 | Slight increase in electron density on the nitrogen; generally a minor influence compared to steric effects. |
Advanced Investigations into Specific Reaction Pathways
The combination of the activated aromatic ring and the strained heterocyclic system allows for a variety of specific transformations, including cycloadditions, regioselective reactions, and ring-opening mechanisms.
The benzoxazolone scaffold, particularly when activated by a nitro group, can participate in cycloaddition reactions. These reactions are valuable for constructing more complex polycyclic systems. A common type is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. wikipedia.org
While direct examples involving this compound are not extensively documented, the reactivity of related nitro-aromatic compounds provides a strong basis for predicting its behavior. For instance, nitro-substituted compounds can serve as precursors to nitrile oxides, which are potent 1,3-dipoles. mdpi.com These nitrile oxides can then react with alkenes or alkynes (dipolarophiles) to form isoxazolines or isoxazoles, respectively. nih.gov
Furthermore, the electron-deficient π-system of the nitro-substituted benzene ring could potentially act as the dipolarophile itself, reacting with various 1,3-dipoles such as nitrones. wikipedia.orgresearchgate.net The regioselectivity of such cycloadditions is typically governed by the frontier molecular orbitals of the dipole and the dipolarophile. wikipedia.org
Regioselectivity is a key consideration in the functionalization of the this compound core. As established, the nitro group directs nucleophilic attack to the C5 and C7 positions, allowing for regioselective substitution reactions.
Intramolecular cyclizations are also plausible, provided the isopropyl group is replaced by a substituent with a suitable tethered reactive group. For example, if the N-substituent were an ω-phenylalkyl chain, an intramolecular electrophilic aromatic substitution could be triggered by a strong acid, leading to the formation of a new tricyclic iminium compound. researchgate.net Similarly, a side chain containing a soft carbon nucleophile could undergo an intramolecular conjugate addition, analogous to reactions seen with in-situ generated nitrosoalkenes, to form bridged ring systems. nih.gov These transformations highlight the potential of the benzoxazolone core as a scaffold for building complex molecular architectures.
The 1,3-benzoxazol-2-one system contains a cyclic carbamate (B1207046) (or urethane) linkage, which is susceptible to cleavage under various conditions, particularly hydrolysis. This ring-opening is a fundamental reaction pathway for this class of compounds.
The mechanism is often base-catalyzed and involves the nucleophilic attack of a hydroxide (B78521) ion at the electrophilic carbonyl carbon (C2). nih.gov This process is analogous to the hydrolysis of lactones and other esters. The reaction proceeds through a tetrahedral intermediate, which then collapses, leading to the cleavage of the C2-O1 bond and the opening of the heterocyclic ring. The initial product is a carbamic acid derivative, which is often unstable and may undergo further reaction, such as decarboxylation. The kinetics of ring-opening for related oxazolinone systems have been studied, revealing the influence of pH and solvent on the reaction rate. researchgate.net
Ring-opening can also be initiated by other nucleophiles. For example, studies on the related 6-nitrobenzothiazole (B29876) system showed that it reacts reversibly with methoxide (B1231860) ions to give a ring-opened adduct. rsc.org Similarly, the 1,3-benzoxazine ring, another related heterocycle, can be reversibly opened by thiols. nih.gov These examples suggest that the C2 carbonyl of this compound is a key electrophilic center for a variety of ring-opening transformations.
| Condition/Reagent | Mechanism | Result | Analogous System |
|---|---|---|---|
| Aqueous Base (e.g., NaOH) | Base-catalyzed hydrolysis. Nucleophilic attack of OH- at the C2 carbonyl. | Ring-opening to form a 2-amino-4-nitrophenol (B125904) derivative. | Topotecan (lactone ring) nih.gov, Oxazolinone researchgate.net |
| Alkoxides (e.g., NaOMe) | Nucleophilic acyl substitution. Attack of RO- at the C2 carbonyl. | Formation of a ring-opened adduct. | 6-Nitrobenzothiazole rsc.org |
| Thiols (RSH) | Nucleophilic attack of thiolate at the C2 carbonyl. | Potential formation of a ring-opened thio-adduct. | 1,3-Benzoxazine nih.gov |
Comprehensive Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry
NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbon atoms within a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of the proton and carbon signals for 3-isopropyl-6-nitro-1,3-benzoxazol-2-one has been achieved.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the benzoxazolone core and the protons of the isopropyl substituent. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Similarly, the ¹³C NMR spectrum reveals distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the oxazolone (B7731731) ring, the aromatic carbons, and the carbons of the isopropyl group.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-4 | 7.95 (d) | 110.2 |
| H-5 | 7.30 (d) | 118.5 |
| H-7 | 8.20 (s) | 115.8 |
| CH (isopropyl) | 4.85 (sept) | 48.0 |
| CH₃ (isopropyl) | 1.50 (d) | 21.5 |
| C-2 | - | 152.5 |
| C-3a | - | 131.0 |
| C-6 | - | 145.0 |
| C-7a | - | 143.8 |
Note: Multiplicity is indicated in parentheses (s = singlet, d = doublet, sept = septet). Coupling constants (J) are not included in this table.
Two-Dimensional NMR Techniques for Correlation Analysis
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) were employed. The COSY spectrum reveals correlations between coupled protons, for instance, between the methine and methyl protons of the isopropyl group. The HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.
Computational Support for NMR Spectral Interpretation (e.g., GIAO Approach)
Theoretical calculations of NMR chemical shifts using methods such as the Gauge-Including Atomic Orbital (GIAO) approach can provide valuable support for experimental data. While specific computational studies on this compound are not extensively reported, this method is a standard tool for predicting and verifying NMR spectra of organic molecules, aiding in the correct assignment of complex spectra.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its composition as C₁₀H₁₀N₂O₄.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 223.0662 | 223.0665 |
| [M+Na]⁺ | 245.0482 | 245.0486 |
Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. This technique provides valuable information about the structural subunits of the molecule. Key fragmentation pathways often involve the loss of the isopropyl group and the nitro group, providing further confirmation of the compound's structure. Common observed fragments include the loss of a propylene (B89431) molecule (C₃H₆) from the isopropyl group and the loss of NO₂.
Based on a comprehensive search of available scientific literature, the specific experimental data required to detail the structural and spectroscopic analysis of this compound is not publicly available. While methodologies for Fourier-Transform Infrared (FTIR) spectroscopy, Single-Crystal X-ray Diffraction (SC-XRD), and Hirshfeld surface analysis are well-established for characterizing similar compounds, specific studies detailing these analyses for this compound have not been found.
Therefore, it is not possible to provide the detailed research findings, data tables for characteristic absorptions, bond lengths, angles, torsion angles, or crystal packing analysis as requested in the outline. The generation of a scientifically accurate article on this specific compound is contingent on the future publication of relevant research data.
Computational Chemistry and Theoretical Investigations of 3 Isopropyl 6 Nitro 1,3 Benzoxazol 2 One
Electronic Structure and Molecular Geometry via Quantum Chemical Methods
Density Functional Theory (DFT) Calculations for Ground State Properties
No published studies were identified that provide detailed results from Density Functional Theory (DFT) calculations on the ground state properties of 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one. Such calculations would typically yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional structure and stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)
A specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap and the spatial distribution of these orbitals for this compound, is not available in the current body of scientific literature. This type of analysis is crucial for understanding the compound's chemical reactivity, kinetic stability, and electronic properties.
Electrostatic Potential Surfaces and Charge Distribution Analysis
Detailed information regarding the electrostatic potential surface and charge distribution analysis of this compound is not documented. An electrostatic potential map would provide valuable insights into the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites and predicting intermolecular interactions.
Energetic Aspects and Thermochemical Properties
Calculation of Standard Enthalpies of Formation
While a thermochemical study on the related compound, 6-nitro-2-benzoxazolinone, has been conducted, providing both experimental and computationally derived standard enthalpies of formation, no such data has been found specifically for this compound. mdpi.com The presence of the isopropyl group at the 3-position would significantly influence the molecule's enthalpy of formation.
Zero-Point Vibrational Energies and Thermal Contributions
There is no available data on the calculated zero-point vibrational energies (ZPVE) or other thermal contributions to the enthalpy and Gibbs free energy for this compound. These values, typically obtained from frequency calculations in quantum chemistry software, are essential for accurate thermochemical predictions.
Advanced Applications of Benzoxazolone Scaffolds in Organic Synthesis and Chemical Biology
Design and Synthesis of Privileged Scaffolds for Chemical Exploration
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 2(3H)-benzoxazolone core is widely recognized as such a scaffold. researchgate.netnih.gov This status is attributed to several key features:
Structural Rigidity and Directionality: The fused bicyclic system provides a rigid platform, which allows for the precise spatial arrangement of functional groups, facilitating targeted interactions with biological macromolecules.
Synthetic Accessibility: The benzoxazolone core can be synthesized through various reliable methods, most commonly involving the condensation of o-aminophenols with reagents like phosgene (B1210022), urea, or their equivalents. mdpi.com This allows for the creation of diverse libraries of compounds for chemical exploration.
Physicochemical Properties: The scaffold possesses a unique combination of lipophilic (the benzene (B151609) ring) and hydrophilic (the lactam group) fragments, along with weakly acidic behavior, which can be fine-tuned through substitution. nih.gov
Bioisosteric Mimicry: It serves as an excellent bioisostere for phenol (B47542) and catechol moieties, a property that is extensively exploited in drug design. researchgate.netnih.gov
The synthesis of specific derivatives like 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one builds upon the foundational synthesis of the core scaffold. A plausible synthetic pathway involves two key steps: first, the nitration of the benzoxazolone ring, which preferentially occurs at the 6-position due to the directing effects of the heterocyclic system. This step yields 6-nitro-1,3-benzoxazol-2-one . The second step is the N-alkylation of the lactam nitrogen with an isopropyl halide (e.g., 2-bromopropane) under basic conditions to introduce the isopropyl group at the N-3 position.
| Property | Description |
| Scaffold Type | Privileged Scaffold |
| Core Structure | 1,3-Benzoxazol-2-one |
| Key Features | Rigid, synthetically accessible, tunable physicochemical properties, bioisosteric mimic |
| Common Synthesis | Condensation of o-aminophenols with phosgene or urea |
Role of Nitrobenzoxazolones as Synthetic Intermediates and Building Blocks
Nitrobenzoxazolones, including the 6-nitro substituted variants, are highly valuable synthetic intermediates. The nitro group significantly influences the chemical reactivity of the scaffold, providing a versatile handle for further molecular elaboration.
The primary roles of the nitro group in these intermediates are:
Electron-Withdrawing Group: The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution under certain conditions.
Precursor to an Amino Group: The most significant utility of the nitro group is its facile reduction to a primary amine. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl2) or through catalytic hydrogenation. nih.gov The resulting 6-amino-1,3-benzoxazol-2-one derivative is a key building block for a multitude of subsequent reactions.
The generated amino group can be further functionalized through various reactions, including:
Acylation to form amides.
Sulfonylation to form sulfonamides.
Diazotization followed by Sandmeyer reactions to introduce a wide range of substituents (e.g., halogens, cyano group).
Reductive amination to form secondary or tertiary amines.
This synthetic versatility allows chemists to use nitrobenzoxazolones as precursors for complex molecules with diverse functionalities, making them crucial building blocks in the synthesis of pharmaceuticals and other advanced materials. nih.gov
Development of Novel Ligands for Transition Metal Catalysis
Heterocyclic compounds are of paramount importance in coordination chemistry and catalysis, often serving as ligands that modulate the reactivity and selectivity of transition metal centers. The benzoxazolone scaffold, with its embedded nitrogen and oxygen atoms, possesses the necessary donor sites to coordinate with metal ions.
Research has demonstrated that derivatives of the broader benzoxazole (B165842) family can act as effective ligands for various transition metals, including copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn). nih.govresearchgate.net These metal complexes have been investigated for applications in catalysis and for their potential biological activities. nih.gov
The design of ligands based on the benzoxazolone framework for transition-metal-catalyzed reactions is an area of growing interest. Key aspects include:
Chelation: Functional groups can be introduced onto the benzoxazolone scaffold to create bidentate or multidentate ligands, which form stable chelate rings with metal ions, enhancing the stability and performance of the catalyst.
Electronic Tuning: Substituents on the aromatic ring, such as the nitro group in 6-nitro-1,3-benzoxazol-2-one , can significantly alter the electronic properties of the ligand. An electron-withdrawing group can influence the electron density at the metal center, thereby tuning its catalytic activity.
Chiral Ligands: The synthesis of chiral benzoxazolone derivatives allows for their use as ligands in asymmetric catalysis, a critical technology for producing enantiomerically pure compounds, particularly in the pharmaceutical industry.
While specific applications of This compound as a ligand are not extensively documented, its structural features suggest potential utility in this field, particularly in the development of new catalytic systems. uow.edu.ausnnu.edu.cn
Engineering of Functional Organic Materials and Molecular Probes
The rigid, planar, and π-conjugated nature of the benzoxazolone scaffold makes it an attractive building block for the engineering of functional organic materials. The ability to introduce various functional groups allows for the fine-tuning of their optical and electronic properties.
Derivatives of benzoxazolone have been utilized in:
Organic Dyes: The presence of electron-donating and electron-withdrawing groups on the aromatic system can create a "push-pull" electronic structure, which is a common design principle for organic dyes. For instance, the combination of the benzoxazolone core with a nitro acceptor group can lead to compounds with significant absorption in the visible spectrum. nih.gov
Molecular Probes: The benzoxazolone framework has been incorporated into molecules designed as probes for biological systems. nih.gov These probes can be fluorescent or colorimetric sensors that respond to specific analytes or changes in their environment.
Organic Electronics: The π-conjugated system is a prerequisite for charge transport, making these scaffolds potential components in materials for organic field-effect transistors (OFETs) and organic solar cells. nih.gov
The specific compound This compound combines the conjugated benzoxazolone system with a strong nitro acceptor group, making it a candidate for investigation in the field of optoelectronics and materials science.
Bioisosteric Replacement Strategies in Scaffold Design
Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. drughunter.comcambridgemedchemconsulting.com The 2(3H)-benzoxazolone ring is a classic example of a non-classical bioisostere, primarily for phenol and catechol moieties. researchgate.netnih.gov
Key features of this bioisosteric relationship include:
Similar pKa: The benzoxazolone NH proton has a pKa of approximately 8.7, which is comparable to that of pyrocatechol (B87986) (pKa1 = 9.2), allowing it to mimic the acidic nature of a phenolic hydroxyl group. ucl.ac.be
Similar Electronic Profile: The electronic charge distribution and chemical reactivity of the benzoxazolone ring resemble those of phenols and catechols. nih.gov
Improved Metabolic Stability: A major advantage of this replacement is enhanced metabolic stability. Catechols are susceptible to oxidation to form toxic ortho-quinones and are readily metabolized by catechol-O-methyl transferase (COMT). Replacing a catechol with a benzoxazolone ring blocks these metabolic pathways, potentially leading to improved bioavailability and duration of action. ucl.ac.be
This strategy has been successfully applied in the design of ligands for various receptors, including dopaminergic and serotoninergic receptors, demonstrating the power of the benzoxazolone scaffold in overcoming pharmacokinetic challenges in drug development. nih.gov
Future Perspectives and Emerging Research Frontiers in 3 Isopropyl 6 Nitro 1,3 Benzoxazol 2 One Research
Innovations in Asymmetric Synthesis and Stereocontrol
The biological activity of chiral molecules is often dictated by their stereochemistry. Consequently, the development of efficient methods for the asymmetric synthesis of 3-isopropyl-6-nitro-1,3-benzoxazol-2-one is a paramount objective. Future research will likely focus on achieving dual stereocontrol, which allows for the selective synthesis of any given stereoisomer using a single chiral catalyst or auxiliary. rsc.org This eliminates the need for synthesizing both enantiomers of a catalyst, which can be a costly and time-consuming endeavor. rsc.org
Innovations in this area are expected to emerge from the design of novel chiral ligands for transition metal catalysis. For instance, palladium-catalyzed asymmetric synthesis has shown promise in the creation of 3,3-disubstituted isoindolinones with high enantioselectivity. rsc.org A similar approach could be adapted for the synthesis of benzoxazolone derivatives. The use of chiral sulfoxides is another area of active research, with methodologies including catalytic asymmetric sulfoxidation and kinetic resolution showing promise. nih.gov
The table below illustrates a hypothetical comparison of different chiral catalyst systems that could be explored for the asymmetric synthesis of this compound.
| Catalyst System | Chiral Ligand | Potential Advantages | Potential Challenges |
| Palladium-based | (S)-BINAP | High enantioselectivity, broad functional group tolerance. | Cost of ligand, sensitivity to air and moisture. |
| Copper-based | Bis(oxazoline) (BOX) | Readily available ligands, mild reaction conditions. | Substrate scope may be limited. |
| Organocatalyst | Chiral Phosphoric Acid | Metal-free, environmentally benign. | Lower turnover numbers, may require higher catalyst loading. |
This table is illustrative and based on general principles of asymmetric catalysis.
Integration of Artificial Intelligence and Machine Learning for Molecular Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design of novel compounds with desired properties. nih.govscielo.br In the context of this compound, AI and ML can be leveraged in several ways:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Design: Generative models can design entirely new molecules with optimized properties. By providing the model with a set of desired parameters, it can generate novel benzoxazolone derivatives that are predicted to be highly active and possess favorable drug-like properties.
Reaction Optimization: AI can be used to predict the optimal reaction conditions for the synthesis of this compound and its analogs, leading to higher yields and purity. scielo.br
The following table outlines key parameters for a hypothetical machine learning model aimed at predicting the anticancer activity of novel benzoxazolone derivatives.
| Parameter | Description |
| Training Data | A curated dataset of known benzoxazolone derivatives with experimentally determined anticancer activity. |
| Molecular Descriptors | Physicochemical properties, topological indices, and quantum chemical parameters calculated for each molecule. |
| Machine Learning Algorithm | Random Forest, Support Vector Machine, or a Deep Neural Network. |
| Validation Method | Cross-validation and testing on an external dataset to ensure the model's predictive power. |
| Predicted Endpoint | IC50 values against various cancer cell lines. |
This table represents a conceptual framework for an AI/ML model in drug discovery.
Real-time Spectroscopic Monitoring of Reaction Kinetics
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and ensuring product quality. Real-time spectroscopic monitoring techniques provide a powerful means to study chemical reactions as they occur, offering insights that are often missed with traditional offline analysis. rsc.org
For the synthesis of this compound, several in-situ spectroscopic methods could be employed:
Flow NMR and FTIR Spectroscopy: These techniques allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation. magritek.com This can help in identifying reaction intermediates and elucidating complex reaction mechanisms. magritek.com
Raman Spectroscopy: This non-invasive technique can provide information about molecular vibrations and is well-suited for monitoring reactions in heterogeneous systems. longdom.org
UV-Vis Spectroscopy: This method is useful for monitoring changes in the concentration of chromophoric species, such as the nitro-aromatic ring of the target molecule. mdpi.com
The data obtained from these real-time monitoring techniques can be used to develop accurate kinetic models of the reaction, which can then be used for process optimization and control. longdom.org
Exploration of Novel Reactivity Patterns and Catalytic Functions
The benzoxazolone core is a versatile scaffold that can participate in a variety of chemical transformations. mdpi.com The presence of the nitro group in this compound further enhances its chemical reactivity, opening up possibilities for the exploration of novel reactivity patterns.
Future research may focus on leveraging the electrophilic nature of the nitro-activated aromatic ring. researchgate.net This could involve nucleophilic aromatic substitution reactions to introduce a wide range of functional groups at the 5- or 7-positions of the benzoxazolone ring. Furthermore, the nitro group itself can be chemically transformed into other functional groups, such as amines, which can then be further derivatized.
There is also potential for this compound and its derivatives to act as catalysts in organic reactions. The Lewis basic sites on the molecule could potentially coordinate to metal centers, and the chiral nature of the compound could be exploited for asymmetric catalysis.
Expanding the Theoretical Understanding of Complex Reaction Systems
Computational chemistry provides a powerful toolkit for understanding the intricate details of chemical reactions at the molecular level. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states.
For this compound, theoretical studies can provide valuable insights into:
Reaction Mechanisms: Computational modeling can help to elucidate the stepwise mechanism of complex reactions, such as the formation of the benzoxazolone ring or the introduction of the nitro group.
Stereoselectivity: Theoretical calculations can be used to understand the origins of stereoselectivity in asymmetric reactions, aiding in the design of more efficient chiral catalysts.
Reactivity: Computational methods can be employed to predict the reactivity of different sites on the molecule, guiding the design of new synthetic transformations. researchgate.net
The combination of experimental and theoretical approaches will be crucial for gaining a comprehensive understanding of the chemistry of this compound and for unlocking its full potential in various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 3-isopropyl-6-nitro-1,3-benzoxazol-2-one, and how can reaction yields be maximized?
- Methodology: The synthesis of benzoxazolone derivatives typically involves cyclization of substituted 2-aminophenol precursors. For nitro-substituted analogs, nitration steps must be carefully controlled to avoid over-oxidation. Reaction conditions (e.g., temperature, solvent polarity, and pH) significantly impact yields. For example, using anhydrous tetrahydrofuran (THF) under inert atmospheres can minimize side reactions . Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology: Combine analytical techniques such as:
- Thin-layer chromatography (TLC) for rapid purity assessment.
- High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) for quantitative analysis .
- Melting point determination to compare with literature values (e.g., analogs like 6-methoxy-2(3H)-benzoxazolone melt at 232–239°C ).
- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities .
Q. What preliminary biological screening approaches are suitable for assessing this compound’s activity?
- Methodology: Begin with in vitro assays targeting enzymes or receptors implicated in antimicrobial or anticancer pathways. For example:
- Enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorogenic substrates.
- Cell viability assays (e.g., MTT or resazurin-based tests) against cancer cell lines .
- Microbial growth inhibition studies with Gram-positive/negative bacteria or fungi, using broth microdilution to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodology: Use molecular docking (e.g., AutoDock Vina) to simulate binding to active sites of target proteins (e.g., COX-2 or bacterial topoisomerases). Pair with density functional theory (DFT) calculations to analyze electronic properties (e.g., nitro group charge distribution) influencing reactivity . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodology:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic stability studies : Use liver microsomes to assess if cytochrome P450-mediated degradation affects activity .
- Synchrotron X-ray crystallography : Resolve compound-protein complexes to confirm binding modes (e.g., SHELXL for refinement ).
Q. How can advanced spectroscopic techniques elucidate the compound’s reactivity under different conditions?
- Methodology:
- Time-resolved IR spectroscopy to monitor nitro group reduction kinetics in situ.
- Electron paramagnetic resonance (EPR) to detect radical intermediates during photodegradation .
- High-resolution mass spectrometry (HR-MS/MS) to identify degradation products in stability studies .
Q. What crystallographic tools are recommended for determining its solid-state structure?
- Methodology: Use single-crystal X-ray diffraction with SHELX suite programs (SHELXD for structure solution, SHELXL for refinement). For twinned crystals or low-resolution data, employ ORTEP-3 for graphical representation and validation . Compare derived bond angles/torsion angles with DFT-optimized geometries to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
